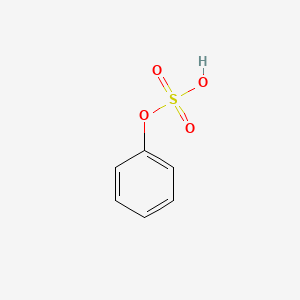
苯基氢硫酸盐
描述
科学研究应用
苯基硫酸氢在科学研究中具有多种应用,包括:
作用机制
生化分析
Biochemical Properties
Phenyl hydrogen sulfate plays a crucial role in biochemical reactions, particularly in the metabolism of xenobiotic compounds in humans. It is known to interact with several enzymes and proteins, including sulfotransferases, which catalyze the transfer of a sulfo group to phenol, forming phenyl hydrogen sulfate. This interaction is essential for the detoxification and excretion of phenolic compounds from the body .
Cellular Effects
Phenyl hydrogen sulfate has been shown to influence various cellular processes. In renal tubular cells, it decreases glutathione levels, rendering the cells more vulnerable to oxidative stress. This effect is particularly significant in patients with chronic kidney disease, where the accumulation of phenyl hydrogen sulfate can exacerbate oxidative damage . Additionally, phenyl hydrogen sulfate can impact cell signaling pathways and gene expression, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, phenyl hydrogen sulfate exerts its effects through binding interactions with various biomolecules. It can inhibit or activate enzymes involved in its metabolism, such as sulfotransferases. These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress response and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl hydrogen sulfate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that phenyl hydrogen sulfate can degrade over time, leading to a decrease in its activity and potential changes in its impact on cells . Long-term exposure to phenyl hydrogen sulfate in vitro and in vivo can result in sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of phenyl hydrogen sulfate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, phenyl hydrogen sulfate can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for understanding the safe and effective use of phenyl hydrogen sulfate in therapeutic applications .
Metabolic Pathways
Phenyl hydrogen sulfate is involved in several metabolic pathways, particularly those related to the detoxification of phenolic compounds. It interacts with enzymes such as sulfotransferases and other cofactors that facilitate its metabolism and excretion. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, phenyl hydrogen sulfate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of phenyl hydrogen sulfate are essential for its biological activity and effects on cellular function .
Subcellular Localization
Phenyl hydrogen sulfate is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
准备方法
合成路线和反应条件: 苯基硫酸氢可以通过苯酚与硫酸的酯化反应合成。该反应通常包括以下步骤:
酯化反应: 苯酚与硫酸反应生成苯基硫酸氢。[ \text{C}6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{H}_2\text{O} ]
反应条件: 该反应通常在受控温度条件下进行,以防止产物分解.
工业生产方法: 在工业环境中,苯基硫酸氢采用类似的酯化工艺,但规模更大。反应条件经过优化,以确保产物的高产率和纯度。 催化剂和先进的纯化技术的应用可以提高生产过程的效率 {_svg_2}.
化学反应分析
反应类型: 苯基硫酸氢会发生各种化学反应,包括:
氧化: 苯基硫酸氢可以氧化成苯酚和硫酸。
还原: 它可以在特定条件下还原成苯酚。
常用试剂和条件:
氧化剂: 高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂) 是常用的氧化剂。
还原剂: 硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 是典型的还原剂。
主要生成产物:
氧化: 苯酚和硫酸。
还原: 苯酚。
相似化合物的比较
苯基硫酸氢可以与其他类似化合物进行比较,例如:
苯酚: 两种化合物都含有苯基,但苯酚缺少硫酸酯基团。
苯基硫酸盐: 这是苯基硫酸氢的共轭碱,具有类似的化学性质.
独特性: 苯基硫酸氢的独特性在于它既是机硫酸酯又是酚类化合物。 这种双重功能使其能够参与广泛的化学反应和生物过程,使其成为各个研究和工业领域中的一种有价值的化合物 .
属性
IUPAC Name |
phenyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1733-88-6 (potassium salt) | |
| Record name | Phenylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50239545 | |
| Record name | Phenylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenol sulphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
937-34-8 | |
| Record name | Phenol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl hydrogen sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL HYDROGEN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenol sulphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does phenyl hydrogen sulfate play in the sulfonation of phenols?
A1: Phenyl hydrogen sulfate acts as a crucial intermediate in the sulfonation of phenols, particularly when using sulfur trioxide (SO3) as the sulfonating agent. [, , ] Initially, the phenol reacts with SO3 to form the corresponding phenyl hydrogen sulfate. This intermediate then undergoes further sulfonation, often influenced by the electronic and steric properties of the already present -OSO3H group. [, ] This two-step process can lead to different isomeric distributions of sulfonic acid products compared to direct sulfonation of the phenol. [, ]
Q2: How does the presence of substituents on the phenyl ring affect the sulfonation of phenyl hydrogen sulfates?
A2: The position and nature of substituents on the phenyl ring significantly impact the sulfonation of phenyl hydrogen sulfates. Studies using various substituted phenyl methanesulfonates, as model compounds for phenyl hydrogen sulfates, reveal these trends. For instance, the sulfonation of 2-chlorophenyl and 2-methylphenyl methanesulfonate with SO3 exclusively yields the 4-sulfonic acid product. [] In contrast, 2-methoxyphenyl methanesulfonate, under identical conditions, forms only the 5-sulfonic acid. [] These findings highlight the interplay of electronic and steric factors in directing the sulfonation site.
Q3: Can phenyl hydrogen sulfates act as sulfonating agents themselves?
A3: Yes, research demonstrates the capability of phenyl hydrogen sulfates to act as effective transsulfonating agents. [, ] Studies investigating the sulfonation of 1,3-dimethoxybenzene using 4-substituted phenyl hydrogen sulfates revealed a first-order reaction with respect to the phenyl hydrogen sulfate. [] This suggests that phenyl hydrogen sulfates can transfer their sulfonic acid group to other aromatic substrates.
Q4: Beyond sulfonation chemistry, are there other applications for phenyl hydrogen sulfate derivatives?
A4: Yes, recent computational studies highlight the potential of phenyl hydrogen sulfate (-OSO3H) and similar functional groups (-OPO3H2, -SO3H) for enhancing gas uptake in metal-organic frameworks (MOFs). Theoretical calculations revealed that these functional groups, when incorporated into MOF structures, significantly increase the binding energy with gases like carbon monoxide (CO) [], nitric oxide (NO) [], and nitrogen dioxide (NO2). [] These findings suggest potential applications in gas separation, storage, and sensing technologies.
Q5: What are the metabolic pathways of compounds forming phenyl hydrogen sulfate conjugates in biological systems?
A5: Studies on drug metabolism provide insights into the formation and excretion of phenyl hydrogen sulfate conjugates. For example, in the metabolism of 2,3-benzofuran in rats, a significant metabolic pathway involves the formation of 2-(2-hydroxyethyl)phenyl hydrogen sulfate. [] This conjugate, representing a substantial portion of the administered dose, is excreted in urine. [] Similarly, in the metabolism of the anti-inflammatory drug mofezolac, phenyl hydrogen sulfate conjugates of its metabolites are prominent, highlighting the role of sulfation as a key metabolic pathway. [, ]
Q6: How is phenyl hydrogen sulfate typically characterized and quantified?
A6: Phenyl hydrogen sulfate and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] High-performance liquid chromatography (HPLC) coupled with NMR, MS, or tandem MS (HPLC-NMR, HPLC-MS, HPLC-MS-NMR) provides comprehensive structural information and quantification of these compounds in complex mixtures, such as those from metabolic studies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


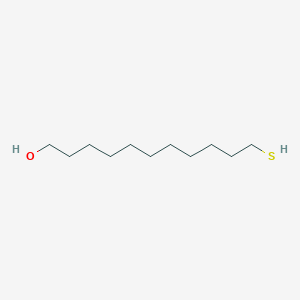
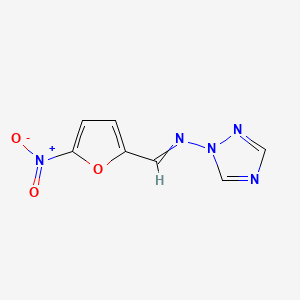

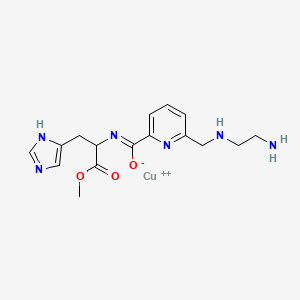
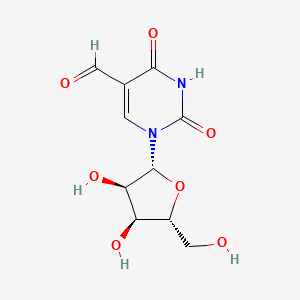
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
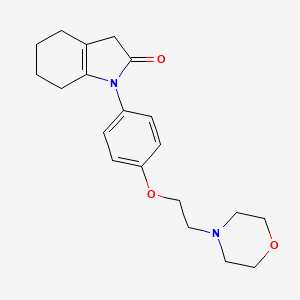
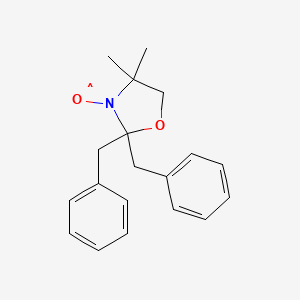
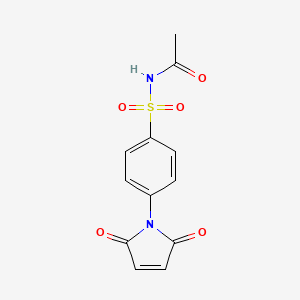
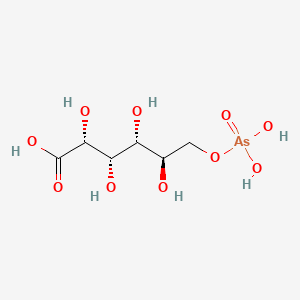
![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
